Telapristone acetate

概要

説明

テラプリストン酢酸は、合成ステロイドの選択的プロゲステロン受容体モジュレーターです。 乳がん、子宮内膜症、子宮筋腫の治療薬として開発されています 。 この化合物はミフェプリストンに関連しており、抗糖質コルチコイド活性も示します .

2. 製法

テラプリストン酢酸の合成は、適切なステロイド前駆体から始まり、いくつかの段階を経て行われます反応条件は通常、目的生成物の形成を促進するために有機溶媒と触媒を使用します 。 工業生産方法では、同様の反応条件を用いて、効率と収率を最適化した大規模合成が行われる可能性があります。

準備方法

The synthesis of telapristone acetate involves several steps, starting from the appropriate steroidal precursorsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods are likely to involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.

化学反応の分析

テラプリストン酢酸は、以下のような様々な化学反応を起こします。

酸化: この反応は、化合物の官能基を変えます。

還元: この反応は、ケトン基をアルコールに還元することができます。

置換: この反応は、ハロゲン化やアルキル化など、一つの官能基を別の官能基に置き換えることができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、臭素などのハロゲン化剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

テラプリストン酢酸は、いくつかの科学研究に利用されています。

化学: 選択的プロゲステロン受容体モジュレーターの挙動を研究するためのモデル化合物として使用されます。

生物学: 様々な生物学的プロセスにおけるプロゲステロン受容体の役割を調べるために使用されます。

科学的研究の応用

Telapristone acetate has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of selective progesterone receptor modulators.

Biology: It is used to investigate the role of progesterone receptors in various biological processes.

Medicine: It is being developed for the treatment of breast cancer, endometriosis, and uterine fibroids.

作用機序

テラプリストン酢酸は、プロゲステロン受容体を選択的に阻害することで作用します。 この作用は、女性における低エストロゲン、閉経様状態の誘発に関連する副作用を回避します 。 この化合物は、プロゲステロン受容体へのコ регуляторов のリクルートメントにも影響を与え、標的遺伝子の発現とその関連する細胞応答を調節します .

類似化合物との比較

テラプリストン酢酸は、その特異的な分子構造と活性プロファイルにより、選択的プロゲステロン受容体モジュレーターの中で独特な存在です。 類似の化合物には、以下のようなものがあります。

ミフェプリストン: 抗糖質コルチコイド活性を持つ別の選択的プロゲステロン受容体モジュレーター.

アグレプリストン: 獣医学で使用される選択的プロゲステロン受容体モジュレーター.

リロプリストン: 同様の活性を持つが、分子構造が異なる化合物.

オナプリストン: 同様の適応症で研究中の別の選択的プロゲステロン受容体モジュレーター.

トリプリストン: 同様の活性を持つが、分子構造が異なる化合物.

テラプリストン酢酸は、強力な抗プロゲステロン活性とプロゲステロン受容体に対する選択性により、他の核受容体に対するオフターゲット効果を低減していることから注目されています .

生物活性

Telapristone acetate (TPA), also known as CDB-4124, is a selective progesterone receptor modulator (SPRM) that has garnered interest for its potential therapeutic applications, particularly in breast cancer and uterine conditions. This article explores the biological activity of TPA, focusing on its mechanisms of action, clinical efficacy, and research findings.

TPA functions primarily as an antagonist of the progesterone receptor (PR), which plays a crucial role in various reproductive and oncogenic processes. Research indicates that TPA reduces PR recruitment to chromatin, thereby inhibiting the transcriptional activity of PR target genes involved in cell proliferation and survival.

Key Findings:

- Chromatin Interaction : TPA decreases PR binding to chromatin significantly. In studies using T47D breast cancer cells, it was found that TPA treatment led to a reduction in PR occupancy at known regulatory regions, suggesting a mechanism by which TPA exerts its antiproliferative effects .

- Coregulator Recruitment : The addition of TPA alters the recruitment of coregulators to the PR complex. Notably, proteins such as TRPS1 are recruited in the presence of TPA, which further modulates gene expression associated with cell proliferation .

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in several studies, particularly focusing on its effects on breast cancer and uterine fibroids.

Case Studies and Trials:

- Breast Cancer : A randomized placebo-controlled trial involving 61 women with early-stage breast cancer demonstrated that those treated with TPA showed a significant reduction in the Ki67 labeling index (a marker of cell proliferation). The mean Ki67 declined by 5.5% in the TPA group compared to a 4.2% decline in the placebo group (P = 0.003) .

- Uterine Fibroids : TPA has also been investigated for its effects on uterine leiomyomas (fibroids). It was found to reduce bleeding and shrink fibroid volume effectively, showcasing its potential as a treatment option for women suffering from symptomatic fibroids .

Data Summary

The following table summarizes key findings from clinical studies evaluating the biological activity of this compound:

特性

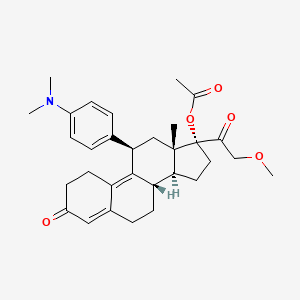

IUPAC Name |

[(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39NO5/c1-19(33)37-31(28(35)18-36-5)15-14-27-25-12-8-21-16-23(34)11-13-24(21)29(25)26(17-30(27,31)2)20-6-9-22(10-7-20)32(3)4/h6-7,9-10,16,25-27H,8,11-15,17-18H2,1-5H3/t25-,26+,27-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBGZFRPTRKSBB-MJBQOYBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173587 | |

| Record name | Telapristone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Proellex selectively blocks the progesterone receptor thus avoiding the adverse effects of GnRH agonists associated with the induction of a low estrogen, menopausal-like state in women. | |

| Record name | Telapristone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

198414-31-2 | |

| Record name | Telapristone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198414-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telapristone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198414312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telapristone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telapristone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELAPRISTONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K9EYK92PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。